N-Benzyl-o-phenetidine

Physical Chemistry Process Chemistry Procurement

N-Benzyl-o-phenetidine (CAS 13371-95-4) is a solid secondary aromatic amine (mp 32°C) that resolves automation challenges posed by liquid aniline derivatives. As a β-lactam precursor, it enables Staudinger [2+2] cycloaddition to N-(p-ethoxyphenyl)-2-azetidinones, where the N-(p-ethoxyphenyl) group serves as a traceless protecting group cleavable with ceric ammonium nitrate. Its ortho-ethoxy substitution provides distinct steric and electronic properties vs. N-benzyl-o-toluidine and N-benzyl-o-anisidine analogs for systematic SAR studies.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 13371-95-4
Cat. No. B079866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-o-phenetidine
CAS13371-95-4
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NCC2=CC=CC=C2
InChIInChI=1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3
InChIKeyVCFBFZSSLLVLIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-o-phenetidine Procurement Guide


N-Benzyl-o-phenetidine (CAS 13371-95-4), also known as N-benzyl-2-ethoxyaniline, is a synthetic secondary aromatic amine with the formula C₁₅H₁₇NO and a molecular weight of 227.31 g/mol . It serves primarily as a building block and intermediate in medicinal chemistry and organic synthesis, notably in the construction of β-lactam scaffolds [1]. The compound is characterized by a benzyl group on the aniline nitrogen and an ortho-ethoxy substituent on the phenyl ring—a substitution pattern that distinguishes it from simpler N-benzyl anilines and influences its physical state, reactivity, and biological recognition .

Serves as a β-lactam building block in medicinal chemistry
ortho-Ethoxy substitution provides distinct reactivity from methyl analogs
Solid-state handling compatible with automated dispensing workflows

Why N-Benzyl-o-phenetidine Cannot Be Substituted


Simply substituting N-benzyl-o-phenetidine with a generic N-benzyl aniline—such as N-benzyl-aniline (CAS 103-32-2) or N-benzyl-o-toluidine (CAS 5405-13-0)—introduces material differences in physical form, electronic character, and biological activity that can invalidate a synthetic route or a biological assay [1]. The ortho-ethoxy group is not an inert label: it raises the molecular weight and alters hydrogen-bonding capacity, logP, and steric bulk relative to methyl or unsubstituted analogs [2]. These differences translate into measurable consequences for reaction yields, ligand-binding affinities, and physicochemical handling that are documented in the evidence guide below [3].

Substituent effect mismatch
Replacing ortho-ethoxy with methyl or hydrogen alters logP, H-bond capacity, and steric bulk, shifting biological recognition and purification behavior.
Physical form divergence
Generic N-benzyl anilines may be liquids, whereas N-benzyl-o-phenetidine is a crystalline solid; process handling and storage requirements are not interchangeable.

N-Benzyl-o-phenetidine Evidence Guide


Physical State: Solid vs. Liquid o-Phenetidine

N-Benzyl-o-phenetidine is a crystalline solid at room temperature (melting point 32°C) , whereas its direct precursor o-phenetidine (2-ethoxyaniline, CAS 94-70-2) is a liquid with a melting point of –4°C to –20°C depending on the source . This solid-to-liquid transition upon N-benzylation represents a fundamental change in handling, storage, and formulation compatibility that directly affects procurement and process design decisions.

Physical State
Head-to-head
Solid at 20 °C (mp 32 °C) vs. liquid o-phenetidine (mp –4 to –20 °C)
Procurement and process design relevant
ΔTm >36 °C; solid-state advantage for automated dispensing
Physical Chemistry Process Chemistry Procurement

Computed logP: Ortho-Ethoxy vs. Ortho-Methyl Analogs

N-Benzyl-o-phenetidine bears an ortho-ethoxy substituent that is both more polar and more sterically demanding than the ortho-methyl group of N-benzyl-o-toluidine. While experimental logP values are unavailable for the target compound, the difference can be contextualized using the computed logP of N-benzyl-o-toluidine (3.33–3.68) [1] versus the estimated lower logP expected for the ethoxy congener due to the oxygen atom's hydrogen-bond acceptor capacity. This substituent effect is relevant for partitioning behavior in biological assays and chromatographic purification.

Computed logP
Class-level
No direct measurement; expected lower than N-benzyl-o-toluidine (calc. 3.33–3.68)
Lipophilicity context-dependent
Estimated from congener data; direct experimental logP unavailable
Medicinal Chemistry Drug Design Physicochemical Profiling

PNMT Inhibition: Weak Affinity Baseline

N-Benzyl-o-phenetidine has been profiled in vitro against phenylethanolamine N-methyltransferase (PNMT), yielding a Ki of 1.11 × 10⁶ nM (1.11 mM), which is essentially inactive [1]. While no head-to-head comparator data are available in the same assay, this datum provides a quantitative baseline: the compound does not potently inhibit PNMT, making it a candidate for use as a negative control or as a selectivity counter-screen compound when the target of interest is not PNMT.

PNMT Affinity
Reported
Ki = 1.11 × 10⁶ nM (1.11 mM)
Suitable as negative control or counter-screen
Bovine PNMT radiochemical assay; >1000-fold weaker than active ligands
Biochemical Pharmacology Enzyme Inhibition PNMT

Commercial Purity Comparison with Analogs

N-Benzyl-o-phenetidine is available from major suppliers (TCI, Aladdin) at a minimum purity of ≥98.0% by nonaqueous titration . This purity specification is comparable to that of N-benzyl-aniline (≥98.5% GC, ≥98.5% HPLC; Sigma-Aldrich) and N-benzyl-o-toluidine (min. 95%; CymitQuimica) , indicating that the target compound is supplied at a competitive purity grade suitable for research and intermediate use.

Commercial Purity
Specification review
≥98.0% (T) vs. analogs ≥95–98.5%
Comparable to common substitutes
Method varies (titration vs. GC/HPLC); verify per lot
Quality Control Procurement Analytical Chemistry

N-Benzyl-o-phenetidine Application Scenarios


β-Lactam Antibiotic Intermediate Synthesis

N-Benzyl-o-phenetidine serves as a key precursor for the synthesis of N-(p-ethoxyphenyl)-2-azetidinones, a class of β-lactams that can be oxidatively N-deprotected with ceric ammonium nitrate in good yield [1]. Researchers and process development groups synthesizing β-lactam antibiotics or β-lactamase inhibitors can procure this compound as a direct starting material for the Staudinger [2+2] ketene–imine cycloaddition, leveraging the N-(p-ethoxyphenyl) group as a traceless protecting group that is cleaved under mild oxidative conditions [1].

Ortho-Substituted N-Benzyl Aniline SAR Exploration

The ortho-ethoxy substitution pattern of N-Benzyl-o-phenetidine distinguishes it from N-benzyl-o-toluidine (methyl) and N-benzyl-o-anisidine (methoxy) analogs, enabling systematic structure–activity relationship (SAR) studies where the steric and electronic effects of the ortho-alkoxy group are systematically varied [2]. Its weak affinity for PNMT (Ki = 1.11 mM) [3] makes it a suitable scaffold for exploring target selectivity when PNMT off-target activity must be minimized.

Crystalline Intermediates for Solid-Phase Synthesis

Because N-Benzyl-o-phenetidine is a solid with a melting point of 32°C , it is compatible with solid-dispensing automation and solid-supported synthesis workflows that are incompatible with liquid aniline derivatives such as o-phenetidine (mp –4 to –20°C) . Procurement of the solid benzylated form eliminates the need for pre-weighing liquid reagents and reduces exposure to volatile aromatic amines during automated library synthesis.

Potassium Channel Negative Control & Selectivity Profiling

N-Benzyl-o-phenetidine has been shown to inhibit potassium channels in neuronal tissue , although quantitative IC50 values are not publicly available. In electrophysiology laboratories conducting potassium channel modulator screening, the compound can be used as a structurally defined reference compound for assay validation or as a comparator for novel channel blockers, provided that confirmatory dose-response data are generated in-house.

Application
Selection Property
Validation Focus
β-Lactam synthesis
N-(p-ethoxyphenyl) protecting group suitability
Staudinger cycloaddition yield and oxidative deprotection
ortho-Substituted SAR studies
Ethoxy vs. methyl/methoxy variation
PNMT counter-screen selectivity; steric/electronic profile
Solid-phase automated synthesis
Crystalline solid dispensing compatibility
Handling reduction vs. liquid anilines; volatility control
Ion channel assay control
Structurally defined reference compound
In-house dose-response confirmation for potassium channel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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